molecular formula C18H18FN3O2 B10880066 5-(4-fluorophenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione

5-(4-fluorophenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione

Cat. No.: B10880066
M. Wt: 327.4 g/mol
InChI Key: TVEDBZCVVIRAIQ-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, an imidazole ring, and a cyclohexane-1,3-dione core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione typically involves multiple steps:

    Formation of the Cyclohexane-1,3-dione Core: This can be achieved through a Claisen condensation reaction between ethyl acetoacetate and a suitable aldehyde.

    Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with an appropriate electrophile.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under basic conditions and with the aid of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane-1,3-dione core, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 5-(4-fluorophenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione is investigated for its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry

Industrially, the compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione
  • 5-(4-bromophenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione
  • 5-(4-methylphenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione

Uniqueness

The presence of the fluorophenyl group in 5-(4-fluorophenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-hydroxy-2-[2-(1H-imidazol-5-yl)ethyliminomethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C18H18FN3O2/c19-14-3-1-12(2-4-14)13-7-17(23)16(18(24)8-13)10-20-6-5-15-9-21-11-22-15/h1-4,9-11,13,23H,5-8H2,(H,21,22)

InChI Key

TVEDBZCVVIRAIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NCCC2=CN=CN2)C3=CC=C(C=C3)F

Origin of Product

United States

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